molecular formula C19H23N3O4 B5416955 1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid

1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid

Cat. No. B5416955
M. Wt: 357.4 g/mol
InChI Key: CTBCOFAFYUZISW-UHFFFAOYSA-N
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Description

1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid, commonly known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPA is a piperidine derivative that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of MPPA involves the inhibition of specific enzymes and pathways in the body. MPPA has been shown to inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in cell proliferation and survival. Additionally, MPPA has been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
MPPA has been shown to have various biochemical and physiological effects in the body. One of the primary effects is the inhibition of cancer cell growth and induction of apoptosis. Additionally, MPPA has been shown to inhibit the accumulation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. MPPA has also been shown to have anti-inflammatory effects and to inhibit the production of reactive oxygen species, which are involved in oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using MPPA in lab experiments is its specificity for the PI3K and mTOR pathways, which allows for targeted inhibition of these pathways. Additionally, MPPA has been shown to have low toxicity and to be well-tolerated in animal studies. However, one of the limitations of using MPPA in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of MPPA. One area of research is the development of MPPA analogs with improved solubility and bioavailability. Additionally, further research is needed to determine the optimal dosage and administration of MPPA for therapeutic applications. Finally, more studies are needed to investigate the potential use of MPPA in the treatment of other diseases, such as cardiovascular disease and diabetes.
Conclusion:
In conclusion, MPPA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPA has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. While there are several future directions for the study of MPPA, the current research suggests that it may have potential therapeutic applications in the treatment of cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of MPPA involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 4-bromophenol with 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of a base, such as potassium carbonate, to form 4-(1-methyl-1H-pyrazol-4-yl)phenol. The second step involves the reaction of 4-(1-methyl-1H-pyrazol-4-yl)phenol with 1-bromo-3-chloropropane in the presence of a base, such as sodium hydride, to form 1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-hydroxyphenyl]propan-1-one. Finally, the final product is obtained by reacting 1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-4-hydroxyphenyl]propan-1-one with piperidine-4-carboxylic acid in the presence of a base, such as cesium carbonate.

Scientific Research Applications

MPPA has been studied for its potential therapeutic applications in various scientific research studies. One of the primary areas of research has been the treatment of cancer. MPPA has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, MPPA has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. MPPA has been shown to inhibit the accumulation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.

properties

IUPAC Name

1-[3-(1-methylpyrazol-4-yl)propanoyl]-4-phenoxypiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-21-14-15(13-20-21)7-8-17(23)22-11-9-19(10-12-22,18(24)25)26-16-5-3-2-4-6-16/h2-6,13-14H,7-12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBCOFAFYUZISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCC(=O)N2CCC(CC2)(C(=O)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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